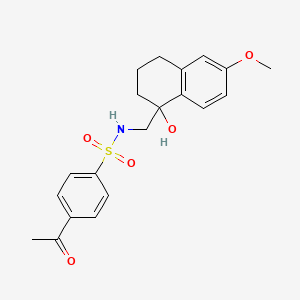![molecular formula C20H24N4O5S B2960537 Ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 399001-14-0](/img/structure/B2960537.png)
Ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a small molecule . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has a chemical formula of C14H21N3O2 . The InChI Key is LNRMJBWADUSJTA-UHFFFAOYSA-N . It’s important to note that this compound contains a piperidine ring, a carbamic acid ester, and a methylpyridine .Scientific Research Applications
Neuroprotective Agent
This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a critical strategy for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives have shown promising results in reducing the expression of endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that it could be developed into a medication that helps protect neurons from damage or death.
Anti-neuroinflammatory Properties
In addition to neuroprotection, the compound has exhibited significant anti-neuroinflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This indicates its potential use in reducing inflammation in the brain, which is a common feature of many neurological disorders.
Anti-fibrotic Activity
The compound has also been studied for its anti-fibrotic activity . Fibrosis is a pathological condition characterized by the excessive accumulation of fibrous connective tissue, which can lead to organ dysfunction. Some derivatives of the compound have shown better anti-fibrotic activities than existing drugs, suggesting its potential application in treating diseases characterized by fibrosis .
Antimicrobial Activity
Pyrimidine derivatives, which include the compound , are known to exhibit antimicrobial activity . This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Antiviral Properties
The compound’s framework has been utilized in the design of molecules with antiviral properties . Given the ongoing need for effective antiviral drugs, this compound could serve as a starting point for the development of treatments against various viral infections .
Anticancer Potential
Finally, the compound has been implicated in research related to anticancer potential . Pyrimidine derivatives are often explored for their ability to inhibit cancer cell growth and proliferation. The compound’s derivatives could be developed into chemotherapeutic agents that target specific pathways involved in cancer .
properties
IUPAC Name |
ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-3-29-20(26)23-11-13-24(14-12-23)30(27,28)17-9-7-16(8-10-17)19(25)22-18-6-4-5-15(2)21-18/h4-10H,3,11-14H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEBVDPWJBNAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

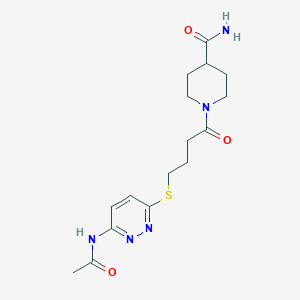
![(2E)-1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2960457.png)
![5-amino-N-benzyl-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960458.png)
![N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2960459.png)
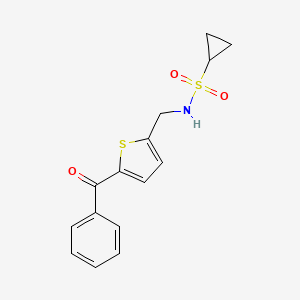
![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2960464.png)

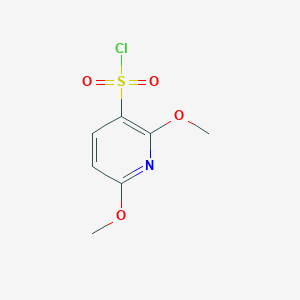
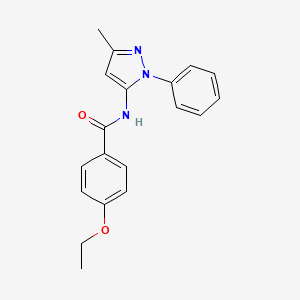
![Spiro[2.5]octane-4,6-dione](/img/structure/B2960472.png)
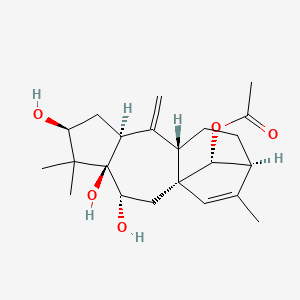
![1-[(3-chlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2960474.png)

